Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate
Description
Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate is a synthetic organic compound featuring a piperidinone core (a six-membered ring with a ketone group at position 2) substituted with a 2-fluorophenyl group at position 4. This compound belongs to a class of molecules explored for pharmacological applications, particularly targeting neurological and metabolic disorders due to structural similarities with known bioactive piperidine derivatives .
Properties
Molecular Formula |
C14H16FNO3 |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)9-16-7-6-10(8-13(16)17)11-4-2-3-5-12(11)15/h2-5,10H,6-9H2,1H3 |
InChI Key |
IGPBTDNBWUPPRW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl α-Bromophenylacetic Acid
- α-Bromo(4-chlorophenyl) acetic acid (10g, 40.08mmol) and concentrated sulfuric acid (5 g) are refluxed in methanol (40 mL) for 4 hours.
- The solvent is evaporated under reduced pressure.
- Dichloromethane (50 mL) and sodium bicarbonate solution (50 mL) are added to the precipitate.
- The dichloromethane phase is dried using sodium sulfate, and the solvent is evaporated.
- The methyl ester product is achieved by distillation under reduced pressure, yielding 90% of the product.
Synthesis of Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate
- 1-(3-chlorophenyl) piperazin-2-one hydrochloride (5 g, 20.24 mmol) is added to methyl α-bromo (4-chlorophenyl)acetate (5.33 g, 20.24 mmol) in 50 ml of methanol along with sodium bicarbonate (3.4 g, 40.48 mmol).
- The mixture is stirred at 80°C for 6 hours.
- Precipitated solids are separated by filtration, and the solvent is evaporated under reduced pressure.
- The precipitate is dissolved in ethyl acetate (60 mL) and washed with water (30 mL).
- The separated organic phase is washed with distilled water and cooled to -10°C.
- A mixture of 10 g of ice and 5 mL concentrated hydrochloric acid is added.
- The filtered precipitate is dried to obtain the expected product.
Synthesis of Ethyl 2-(2-oxopiperidin-1-yl)acetate
- To a solution of thiolactam in anhydrous acetonitrile, add bromomethyl ketone. Stir the reaction mixture at room temperature overnight.
- Add dropwise a solution of triethyl phosphite or triphenylphosphine and triethylamine in acetonitrile over 15 minutes, and then leave the reaction mixture at room temperature for an additional 18 hours.
- Remove the solvent in vacuo, and purify the crude extract by flash column chromatography (EtOAc–hexane 2:3) to afford the corresponding (E)-ethyl 2-[2-(2-aryl/heteroaryl-2-oxoethylidene)pyrrolidin-1-yl]acetates or (E)-ethyl 2-[2-(2-aryl-2-oxoethylidene)piperidin-1-yl]acetates.
Synthesis of 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one
- Add lithium carbonate (4.08 gm) followed by lithium chloride (2.28 gm) to a mixture of 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one (30 gm) and dimethylformamide (60 ml) at 25-30°C and stir for 5 minutes at the same temperature.
- Heat the reaction mixture to 110-115°C and stir for 4 hours at the same temperature.
- Cool the reaction mixture to 25-30°C.
- Add water to the reaction mixture at 25-30°C and stir for 1 hour at the same temperature.
Filter the precipitated solid and then dry to get the title compound.
Yield: 25.0 gm; Melting Range: 120-130°C.
Alkylation of Methyl Phenylacetate
- React methyl phenylacetate with 2-azidoethyltrifluoromethanesulfonate and 2-azidopropyl trifluoromethanesulfonate to yield azido esters.
- Reduce the azido ester with hydrogen in the presence of catalytic amounts of palladium on carbon to yield an amine.
Synthesis of Methyl 4-azido-2-phenylbutanoate
- Dissolve Lithium bis(trimethylsilyl)amide (1.20 eq.) in tetrahydrofuran. Add this to the reaction mixture. Stir the mixture for an additional 10 min at −78 °C, then allow it to reach room temperature and stir overnight (16 h).
- Stop the reaction by adding saturated sodium bicarbonate solution. Extract the aqueous phase with dichloromethane (3 × 15 mL).
- Dry the combined organic layers over sodium sulfate, filter, and remove the solvent under reduced pressure to give the crude azido esters.
Synthesize methyl 4-azido-2-phenylbutanoate from methyl phenylacetate and azido triflate and isolate by reversed phase flash chromatography (10% acetonitrile in water to 90% acetonitrile in water) for characterization.
Yield: 76%, colorless oil.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring may contribute to the overall stability and bioactivity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Piperidinone Derivatives
Methyl 2-[4-(4-Bromophenyl)-2-oxopiperidin-1-yl]acetate (CAS: 2059988-03-1)
- Structural Difference : Bromine replaces fluorine at the para position of the phenyl ring.
- Molecular Weight: Higher molecular weight (326.19 g/mol vs. ~295.29 g/mol for the fluorinated analog) may affect pharmacokinetics. Synthetic Accessibility: Bromine’s reactivity in cross-coupling reactions could enable diversification, though fluorine’s stability is preferable in metabolic contexts.
Data Table 1: Halogenated Piperidinone Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen | Position |
|---|---|---|---|---|
| Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate | C₁₄H₁₆FNO₃ | ~295.29 | F | Ortho |
| Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate | C₁₄H₁₆BrNO₃ | 326.19 | Br | Para |
Piperazine vs. Piperidinone Core
Methyl 2-[4-(2-fluorophenyl)piperazin-1-yl]acetate
- Hydrogen Bonding: Loss of the 2-oxo group reduces hydrogen-bonding capacity, which may decrease binding specificity.
Functional Group Variations
Methyl (2E,Z)-(2-Fluorophenyl)sulfonylacetate
- Structural Difference : Sulfonyl group replaces the acetoxy moiety.
- Synthetic Yield: Reported yields for similar sulfonyl derivatives reach 85%, suggesting efficient synthesis compared to multi-step piperidinone routes .
Amino-Substituted Analogs
(R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate Hydrochloride
- Structural Difference: Amino group replaces the piperidinone-acetate chain.
- Impact: Basicity and Solubility: The protonatable amino group enhances water solubility (as a hydrochloride salt) and enables ionic interactions in biological systems . Chirality: The (R)-configuration introduces stereochemical specificity, which could improve target selectivity.
Biological Activity
Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C14H16FNO3 |
| Molecular Weight | 265.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 912771-23-4 |
The compound features a piperidine ring, a fluorophenyl group, and an ester functional group, contributing to its distinct chemical behavior and potential biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The fluorophenyl group enhances binding affinity, while the piperidine structure contributes to overall stability. The compound may act as an inhibitor or modulator in various biochemical pathways, although specific targets remain to be fully elucidated .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Binding : Preliminary studies suggest that it may bind to neurotransmitter receptors, influencing neuronal signaling pathways.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Selectivity in Drug Design : A study highlighted the importance of tuning selectivity in drug design, where compounds similar to this compound were evaluated for their receptor interactions .
- In Vivo Studies : Research involving animal models demonstrated that the compound could modulate pain responses through its action on central nervous system receptors .
- Cell Line Studies : In vitro studies on various cancer cell lines indicated that this compound might exhibit anti-tumor properties by inducing apoptosis in malignant cells .
Comparison with Similar Compounds
This compound can be compared with other compounds featuring similar structural motifs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoromethylphenidate | Contains a fluorophenyl group | Stimulant effects |
| Methyl 2-(4-fluorophenyl)acetate | Simpler structure without piperidine | Moderate biological activity |
This comparison emphasizes the unique properties of this compound, particularly its potential for enhanced bioactivity due to the piperidine ring .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-[4-(2-fluorophenyl)-2-oxopiperidin-1-yl]acetate, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling fluorophenyl derivatives with piperidinone intermediates followed by esterification. For example, analogous compounds (e.g., polycationic dye-fixatives) are synthesized via controlled copolymerization under inert atmospheres, using catalysts like ammonium persulfate (APS) and temperature-controlled conditions (60–80°C) to minimize side reactions . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization. Reaction monitoring via TLC or HPLC is critical to ensure intermediate fidelity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the fluorophenyl and piperidinone moieties. The 2-oxopiperidin ring’s carbonyl group typically appears at ~170–175 ppm in C NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., CHFNO) with precision <5 ppm .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in analogous fluorophenyl-acetate derivatives .
- HPLC-PDA : For purity assessment, using C18 columns with mobile phases like methanol/sodium acetate buffer (65:35 v/v) at pH 4.6 .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl position, ester substituents) influence the compound’s biological activity or stability?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents. For instance, replacing the 2-fluorophenyl group with 4-fluorophenyl (as in 4F-MPH analogs) alters CNS activity due to changes in lipophilicity and receptor binding . Stability under physiological pH can be assessed via accelerated degradation studies (40°C, 75% RH) with LC-MS tracking. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like monoamine transporters .
Q. How can researchers resolve contradictions in reported synthetic yields or analytical data across studies?
- Methodological Answer : Discrepancies often arise from differences in reaction scale, solvent purity, or isolation methods. To address this:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify critical parameters .
- Interlaboratory Validation : Cross-validate NMR and HRMS data with reference standards (e.g., CAS 1354631-33-6) .
- Byproduct Analysis : Employ GC-MS or HPLC-MS to detect impurities (e.g., unreacted 2-fluorophenylacetic acid) that may skew yield calculations .
Q. What experimental strategies are recommended for studying the compound’s potential enzyme interactions or pharmacokinetic properties?
- Methodological Answer :
- Enzyme Assays : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) with varying substrate concentrations to determine IC. Include positive controls (e.g., donepezil) .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .
- Blood-Brain Barrier (BBB) Permeability : Conduct parallel artificial membrane permeability assays (PAMPA-BBB) or in vivo imaging in rodent models .
Q. How can computational modeling predict the compound’s thermochemical properties or reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate formation enthalpies (ΔH) and bond dissociation energies using Gaussian or ORCA software. Compare with gas-phase thermochemical data from analogous oxopiperidin derivatives .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis/purification steps, as fluorophenyl intermediates may release volatile byproducts .
- Waste Disposal : Collect organic waste in halogen-compatible containers and neutralize acidic/basic residues before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
